REACTION_CXSMILES
|
[CH2:1](Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-:9].[K+].[OH2:11].[C:12]1([CH3:19])C(C)=CC=C[CH:17]=1>C(O)CCO>[CH2:1]([O:9][CH2:17][CH2:12][CH2:19][OH:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
104 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
112 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
304 g
|
Type
|
solvent
|
Smiles
|
C(CCO)O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted twice with 600 ml of methylene chloride
|
Type
|
WASH
|
Details
|
The combined methylene chloride extracts were washed three times with 400 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to a yellow oil which
|
Type
|
DISTILLATION
|
Details
|
was distilled under vacuum
|
Type
|
CUSTOM
|
Details
|
The 98°-106° C. (1.5 mm) fraction was collected
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 88.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |